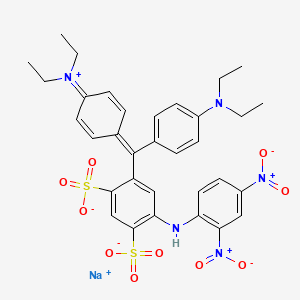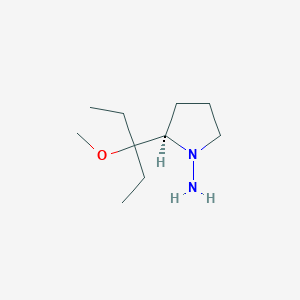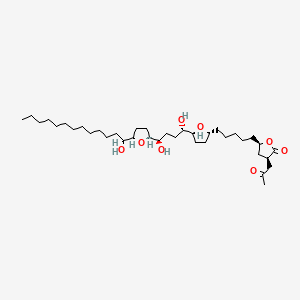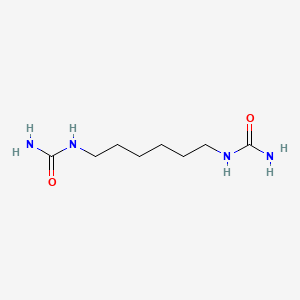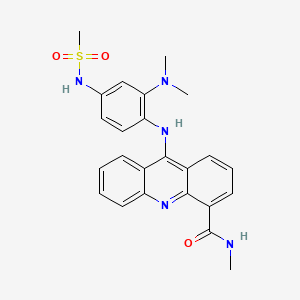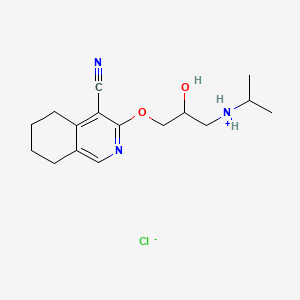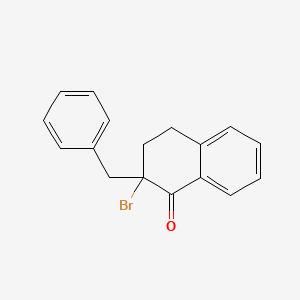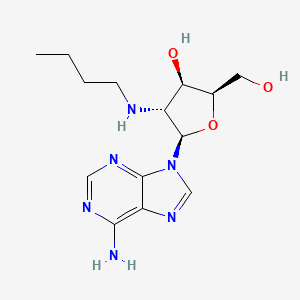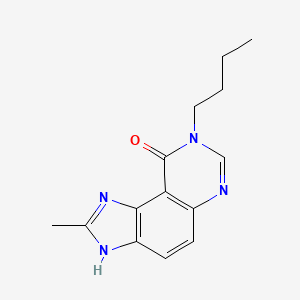
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: is a heterocyclic compound that features a quinazolinone core structure with a nitrofuran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against microbial and cancer cells. The quinazolinone core may also interact with specific enzymes or receptors, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: can be compared with other nitrofuran and quinazolinone derivatives:
Nitrofurantoin: Another nitrofuran compound with antimicrobial properties, commonly used as an antibiotic.
Quinazolinone derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone, which have been studied for their anticancer and anti-inflammatory properties.
Uniqueness
The combination of the nitrofuran and quinazolinone moieties in This compound provides a unique scaffold that exhibits both antimicrobial and anticancer activities. This dual functionality makes it a valuable compound for further research and development.
List of Similar Compounds
- Nitrofurantoin
- Furazolidone
- 2-Methyl-4(3H)-quinazolinone
- 4(3H)-Quinazolinone derivatives
Eigenschaften
CAS-Nummer |
98754-79-1 |
|---|---|
Molekularformel |
C12H9N3O4 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2-(5-nitrofuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16) |
InChI-Schlüssel |
QERVPOJJEHSVGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



